N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide
Description
N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a heterobicyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a cyclopropyl carboxamide group. This scaffold is derived from a heterocyclized dipeptide-like structure, enabling diverse modifications to optimize biological activity . The compound is part of a broader class of tetrahydroimidazo[1,2-a]pyrazine derivatives investigated for their role as Gαq-protein inhibitors, which are critical in regulating cellular signaling pathways .
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide |
InChI |
InChI=1S/C10H14N4O/c15-10(13-7-1-2-7)8-9-12-4-6-14(9)5-3-11-8/h4,6-8,11H,1-3,5H2,(H,13,15) |
InChI Key |
GDHAIKKACRTXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2C3=NC=CN3CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable imidazo[1,2-a]pyrazine derivative. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .
Comparison with Similar Compounds
Core Scaffold Variations
- Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyrimidine :
Replacement of the pyrazine ring with pyrimidine (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide) alters electronic density and hydrogen-bonding capacity, leading to distinct biological profiles. Pyrimidine derivatives exhibit antibacterial activity (e.g., 30–33 mm inhibition zones against E. coli), whereas pyrazine derivatives like the target compound target Gαq proteins . - Dimeric Forms :
BIM-46187, a dimeric analog of BIM-46174, shows enhanced Gαq inhibition due to increased molecular rigidity and multivalent interactions .
Substituent Modifications
- N-Cyclopropyl Group: The cyclopropyl moiety in the target compound contrasts with phenyl (e.g., 8-(4-fluorophenyl) derivatives) or morpholino groups (e.g., 8-morpholinoimidazo[1,2-a]pyrazine).
- Carboxamide vs. Hydrazone :
Hydrazone derivatives (e.g., N′-benzylidene-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides) prioritize antibacterial activity, while carboxamide substituents in the target compound favor protein-ligand binding via hydrogen bonding .
Physicochemical Properties
- Solubility :
The hydrochloride salt of 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 2089380-98-1) exhibits improved aqueous solubility compared to free bases, critical for formulation . - Stability : Borane-derived intermediates (e.g., antimalarial analogs) are sensitive to silica and oxygen, necessitating rapid purification, whereas Boc-protected derivatives (e.g., 7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid) enhance stability during synthesis .
Biological Activity
N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. It features a cyclopropyl group attached to the nitrogen atom of the imidazo structure and a carboxamide functional group at the 8-position. This unique structure contributes to its potential biological activities, making it an interesting subject for research in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₁H₁₄N₄O
- Molecular Weight : 218.26 g/mol
- Structural Characteristics : The compound's structure includes a cyclopropyl ring and a carboxamide group, which are critical for its biological interactions and activities.
Biological Activity Overview
This compound has demonstrated various biological activities through several studies. Key areas of focus include:
-
Anticancer Activity :
- Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazines exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated as inhibitors of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. One study reported that imidazo[1,2-a]pyrazine derivatives showed IC50 values as low as 0.16 µM against CDK9 .
- In vitro tests against various cancer cell lines (e.g., MCF7 for breast cancer) revealed that certain derivatives exhibited cytotoxic effects correlating with their CDK9 inhibitory activity .
- Mechanism of Action :
- Anti-inflammatory Effects :
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 5-Methylimidazo[1,2-a]pyrazine | Methyl group at 5-position | Known for mutagenicity |
| 6-(Trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine | Trifluoromethyl substitution | Enhanced lipophilicity |
| Imidazo[1,2-a]pyrazine-2-carboxylic acid | Carboxylic acid instead of amide | Different solubility and reactivity |
| This compound | Cyclopropyl group and carboxamide | Potential anticancer and anti-inflammatory effects |
Case Studies
Several case studies highlight the efficacy of this compound:
- Inhibition of Cancer Cell Proliferation :
- Inflammatory Response Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
